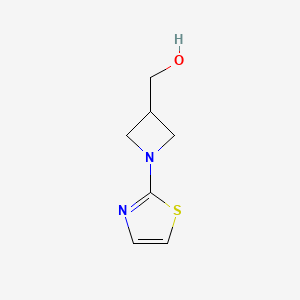

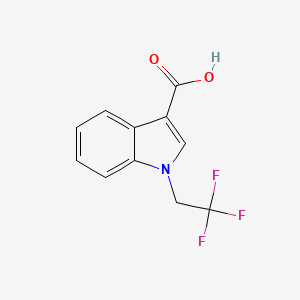

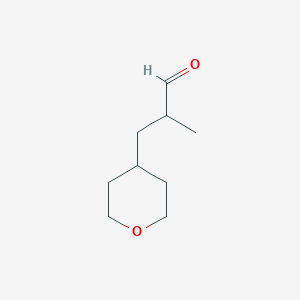

![molecular formula C17H24BNO3 B1454718 N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1031747-48-4](/img/structure/B1454718.png)

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Vue d'ensemble

Description

“N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C17H24BNO3 . It is an important boronic acid derivative .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained by a five-step substitution reaction .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined .Applications De Recherche Scientifique

Organic Synthesis

“N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a valuable building block in organic synthesis . It can be synthesized through nucleophilic and amidation reactions .

Protodeboronation

This compound can undergo catalytic protodeboronation, a process that is not well developed for many boronic esters . This process involves the removal of a boron group from the molecule, which can be useful in various chemical transformations .

Drug Delivery Systems

The compound can be used to create reactive oxygen species (ROS)-responsive drug delivery systems . For example, curcumin, a bioactive compound with anti-inflammatory and antioxidant properties, can be encapsulated in this drug delivery system to form curcumin-loaded nanoparticles .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been applied in the treatment of periodontitis . The system can enhance cellular uptake of nanoparticles and exhibit pronounced anti-inflammatory and anti-oxidative stress functions .

Suzuki-Miyaura Coupling

The boronic ester moiety of the compound makes it a valuable building block in the Suzuki-Miyaura coupling , a type of palladium-catalyzed cross coupling reaction used in organic synthesis.

Stability Studies

The compound’s stability in water has been studied, which is important for its use in drug design and drug delivery devices .

Infrared Spectroscopy

The compound can be analyzed using infrared spectroscopy, an important tool for structural analysis of organic compounds .

DFT Studies

The compound has been studied using density functional theory (DFT), which can provide insights into its physical and chemical properties .

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, also known as 3-(n-cyclopropylaminocarbonyl)methylphenylboronic acid, pinacol ester, is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate activation of the 5-lipoxygenase enzyme .

Mode of Action

The compound interacts with its target, FLAP, by binding to it. This binding can inhibit the activation of the 5-lipoxygenase enzyme, thus affecting the production of leukotrienes, which are inflammatory mediators .

Biochemical Pathways

The affected pathway is the leukotriene synthesis pathway. Leukotrienes are produced in the body during an inflammatory response. By inhibiting the activation of the 5-lipoxygenase enzyme, the production of leukotrienes is reduced, which can help to alleviate inflammation .

Pharmacokinetics

It is known that the compound is relatively stable . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be studied further for a comprehensive understanding.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the 5-lipoxygenase enzyme and the subsequent reduction in leukotriene production. This can lead to a decrease in inflammation, as leukotrienes are potent inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide. For instance, the compound is sensitive to moisture and should be stored under inert gas . Additionally, the compound’s efficacy can be influenced by the physiological environment, such as the pH and the presence of other proteins or molecules .

Propriétés

IUPAC Name |

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-6-12(10-13)11-15(20)19-14-8-9-14/h5-7,10,14H,8-9,11H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUJMWXJUFMQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682291 | |

| Record name | N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031747-48-4 | |

| Record name | N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

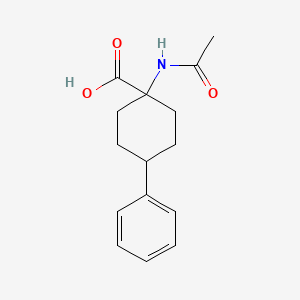

![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)

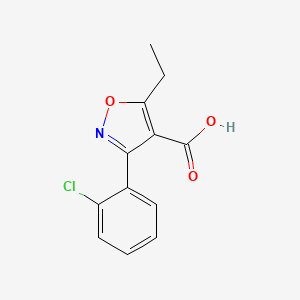

![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)

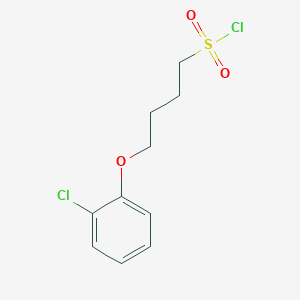

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)